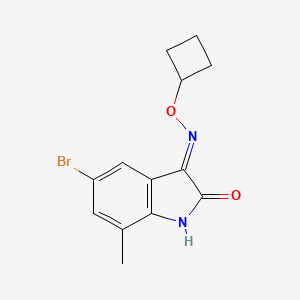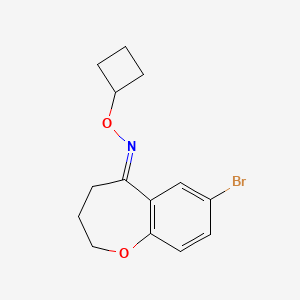![molecular formula C13H14F3NO4 B3182737 (E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine CAS No. 1202859-82-2](/img/structure/B3182737.png)
(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine
Overview
Description
(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.08749241 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Impact and Mass Spectrometry Analysis
One of the primary applications of compounds related to (E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine is in the field of mass spectrometry. For instance, studies on electron impact (EI) and electron capture negative ionization (ECNI) mass spectra have focused on polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives, highlighting the critical role of methoxy groups in determining the mass spectral behavior of these compounds. This research aids in correcting previously published data errors and enhances our understanding of the structural impacts on mass spectrometry readings (Hites, 2008).
Biochemical Phenotyping and Precision Medicine
Further research delves into the biochemical phenotypes of pheochromocytomas and paragangliomas (PPGLs), rare neuroendocrine tumors. The study outlines the significance of genotype/biochemical phenotype relationships in these tumors, providing a foundation for precision medicine approaches. This entails prioritizing genetic testing based on biochemical phenotypes, which could have implications for treatment and monitoring of disease progression. The identification of these relationships underscores the potential of targeted therapies and personalized patient care (Gupta & Pacak, 2017).
Antioxidant Applications and Food Science
Another area of application is in the antioxidant properties of ethoxyquin and its analogues, where the focus has been on protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion. This research emphasizes the practical applications of such compounds in food preservation and highlights the importance of selecting effective antioxidants based on efficacy and cost. It also discusses the transformation of ethoxyquin into potent antioxidants in their own right during storage, demonstrating the compound's robustness and effectiveness in food science applications (de Koning, 2002).
Lignin Acidolysis and Biochemical Research
The mechanism of β-O-4 bond cleavage during the acidolysis of lignin has been another significant area of study. This research provides insights into the chemical processes underlying lignin degradation, a critical area in biofuel production and the development of sustainable materials. Understanding these mechanisms can lead to more efficient processes for converting lignin into valuable chemical products, contributing to advancements in green chemistry and materials science (Yokoyama, 2015).
Properties
IUPAC Name |
(E)-1-[3-(1,3-dioxolan-2-ylmethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)9-21-17-7-10-2-1-3-11(6-10)20-8-12-18-4-5-19-12/h1-3,6-7,12H,4-5,8-9H2/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGRSJIXWYERBE-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC(=C2)C=NOCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)COC2=CC=CC(=C2)/C=N/OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703987 | |
| Record name | (E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202859-82-2 | |
| Record name | (E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)
![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)

![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)


![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)

